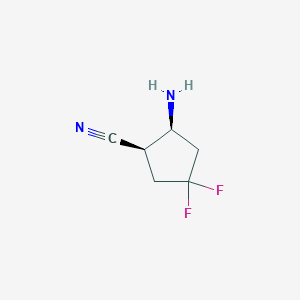![molecular formula C13H22F2N2O2 B13014285 tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)
tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which includes a diazaspirodecane core with two fluorine atoms and a tert-butyl ester group. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of tert-butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dibromopentane with tert-butylamine, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Chemical Reactions Analysis
tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.
Comparison with Similar Compounds
tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate
These compounds share similar spirocyclic structures but differ in the number and position of fluorine atoms and other substituents. The unique combination of structural features in this compound imparts specific chemical and biological properties that distinguish it from its analogs.
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-6-12(9-17)4-5-13(14,15)8-16-12/h16H,4-9H2,1-3H3 |
InChI Key |
LWEVWTRGXQOLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)

![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
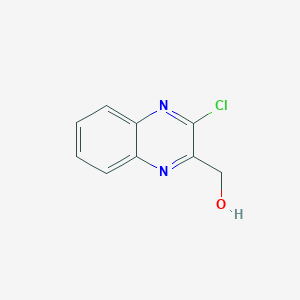
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)
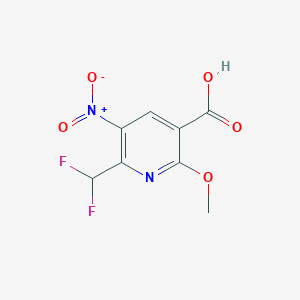

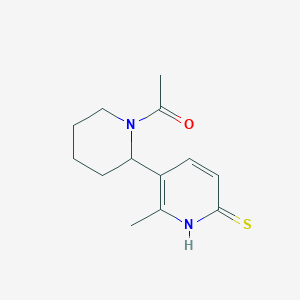
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)
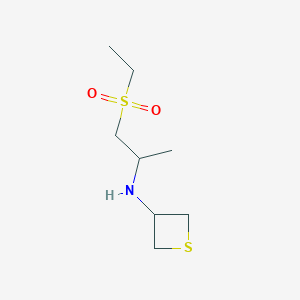
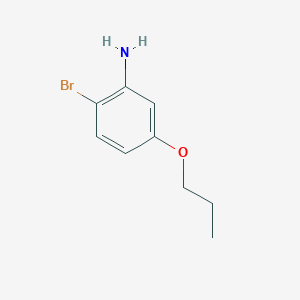
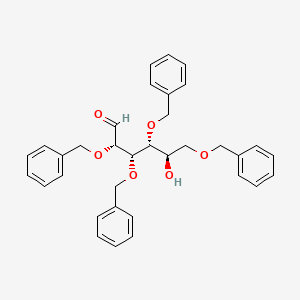
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
